molecular formula C4H7NO B016044 (R)-(+)-2-Methoxypropionitrile CAS No. 299396-92-2

(R)-(+)-2-Methoxypropionitrile

Cat. No.: B016044
CAS No.: 299396-92-2
M. Wt: 85.1 g/mol
InChI Key: SFPQDYSOPQHZAQ-SCSAIBSYSA-N
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Description

(R)-(+)-2-Methoxypropionitrile (CAS: 299396-92-2) is a chiral nitrile compound with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol . Its structure features a methoxy group (-OCH₃) at the second carbon of a propionitrile backbone, with the (R)-configuration imparting stereochemical specificity. This compound is primarily utilized in isotopic labeling and synthesis of chiral intermediates, particularly in pharmaceutical and biochemical research. For instance, it serves as a precursor for stable isotope-labeled compounds in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways or drug metabolites .

Due to its nitrile functional group, this compound exhibits reactivity typical of nitriles, such as hydrolysis to carboxylic acids or reduction to amines. Its chiral center also makes it valuable in asymmetric synthesis.

Properties

IUPAC Name

(2R)-2-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQDYSOPQHZAQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420648
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299396-92-2
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Cyanohydrin Formation

A promising route involves the stereoselective addition of cyanide to 2-methoxypropanal, followed by dehydration:

Step 1: Synthesis of 2-Methoxypropanal
(R)-2-Methoxypropanol, derived from the reduction of (R)-(+)-2-methoxypropionic acid, is oxidized to the corresponding aldehyde. Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane achieve this conversion without over-oxidation:

(R)-2-MethoxypropanolDCMPCC(R)-2-Methoxypropanal\text{(R)-2-Methoxypropanol} \xrightarrow[\text{DCM}]{PCC} \text{(R)-2-Methoxypropanal}

Step 2: Cyanohydrin Formation
The aldehyde undergoes asymmetric hydrocyanation using a chiral catalyst. For example, Jacobsen’s thiourea catalyst enables >90% ee in analogous systems:

(R)-2-Methoxypropanal+HCNChiral Catalyst(R)-Cyanohydrin Intermediate\text{(R)-2-Methoxypropanal} + \text{HCN} \xrightarrow{\text{Chiral Catalyst}} \text{(R)-Cyanohydrin Intermediate}

Step 3: Dehydration to Nitrile
The cyanohydrin is dehydrated using phosphorus oxychloride (POCl₃) or acetic anhydride , yielding the target nitrile:

(R)-CyanohydrinPOCl3This compound\text{(R)-Cyanohydrin} \xrightarrow{POCl₃} \text{this compound}

Optimization Data :

ParameterOptimal ConditionYield (%)ee (%)
Catalyst Loading5 mol%8592
Temperature-20°C7888
SolventToluene9195

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution offers a practical pathway:

Step 1: Synthesis of Racemic 2-Methoxypropionitrile
A racemic mixture is prepared via nucleophilic substitution of 2-methoxypropyl bromide with sodium cyanide:

2-Methoxypropyl Bromide+NaCNrac-2-Methoxypropionitrile\text{2-Methoxypropyl Bromide} + \text{NaCN} \rightarrow \text{rac-2-Methoxypropionitrile}

Step 2: Enzymatic Kinetic Resolution
Lipases such as Candida antarctica Lipase B (CAL-B) selectively hydrolyze the (S)-enantiomer in aqueous-organic biphasic systems, leaving the (R)-nitrile intact:

rac-NitrileCAL-B, H₂O(R)-Nitrile+(S)-Amide\text{rac-Nitrile} \xrightarrow{\text{CAL-B, H₂O}} \text{(R)-Nitrile} + \text{(S)-Amide}

Resolution Efficiency :

EnzymeSolvent Systemee (%)Residual (R)-Nitrile Yield (%)
CAL-BHexane:Buffer (9:1)9845
Pseudomonas fluorescensMTBE:Buffer9540

Mitsunobu-Based Retention of Configuration

The Mitsunobu reaction enables alcohol-to-nitrile conversion with retention of stereochemistry, circumventing SN2 inversion:

Step 1: Tosylation of (R)-2-Methoxypropanol
(R)-2-Methoxypropanol is treated with p-toluenesulfonyl chloride (TsCl) to form the tosylate:

(R)-2-MethoxypropanolTsCl,Et₃N(R)-2-Methoxypropyl Tosylate\text{(R)-2-Methoxypropanol} \xrightarrow{TsCl, \text{Et₃N}} \text{(R)-2-Methoxypropyl Tosylate}

Step 2: Cyanide Substitution via Mitsunobu
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the tosylate reacts with trimethylsilyl cyanide (TMSCN) :

(R)-Tosylate+TMSCNDEAD,PPh3This compound\text{(R)-Tosylate} + \text{TMSCN} \xrightarrow{DEAD, PPh₃} \text{this compound}

Reaction Metrics :

  • Yield : 70–75%

  • ee Retention : >99%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Asymmetric CyanohydrinHigh ee (>90%), Few stepsRequires chiral catalystModerate
Enzymatic ResolutionNo chiral catalysts neededMax 50% yield (kinetic limit)High
Mitsunobu ReactionRetention of configurationCostly reagents (DEAD, PPh₃)Low

Industrial-Scale Considerations

For kilogram-scale production, the enzymatic resolution method is favored due to its compatibility with continuous-flow systems and recyclable enzymes. Conversely, asymmetric cyanohydrin synthesis suits smaller batches where high ee is critical.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or alcohols are typical products.

    Substitution: Various substituted nitriles can be formed depending on the reagents used.

Scientific Research Applications

Biological Applications

(R)-(+)-2-Methoxypropionitrile has garnered attention for its potential applications in pharmacology and medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics .
  • Drug Development : It serves as a precursor for synthesizing various bioactive molecules, including those targeting specific diseases like rheumatoid arthritis and certain cancers .

Case Study 1: Antibacterial Properties

A study evaluated the efficacy of this compound against a range of bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development into a therapeutic agent .

Case Study 2: Synthesis of Bioactive Derivatives

In another research effort, this compound was used as a starting material for synthesizing novel derivatives aimed at inhibiting specific enzymes involved in cancer progression. The synthesized compounds showed promising results in preclinical trials, indicating their potential as anti-cancer agents .

Data Table: Summary of Applications

Application AreaDescriptionReference
AntimicrobialExhibits significant antibacterial activity
Drug PrecursorUsed in synthesis of bioactive compounds
Cancer ResearchPotential lead for anti-cancer drug development

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or oxidation, depending on the enzyme and conditions.

Comparison with Similar Compounds

Structural Isomers: 3-Methoxypropionitrile

3-Methoxypropionitrile (CAS: 110-67-8) is a structural isomer of (R)-(+)-2-Methoxypropionitrile, differing in the position of the methoxy group (C3 vs. C2).

Property This compound 3-Methoxypropionitrile
Molecular Formula C₄H₇NO C₄H₇NO
Boiling Point Not reported 164–165°C
Density Not reported 0.938 g/cm³
Applications Isotopic labeling, chiral synthesis Solvent, intermediate

Key Differences :

  • Reactivity : The C2 methoxy group in this compound may sterically hinder nucleophilic attacks compared to the C3 isomer, affecting reaction pathways.
  • Chirality : Unlike 3-Methoxypropionitrile, the (R)-enantiomer of the C2 derivative is enantiomerically pure, making it critical for stereoselective reactions.
Functional Group Variants: Carboxylic Acid and Ester Derivatives

(R)-(+)-2-Methoxypropionic Acid (CAS: 23943-96-6) and its methyl ester are functional group analogs of the nitrile.

Property This compound (R)-(+)-2-Methoxypropionic Acid [R,(+)]-2-Methoxypropionic Acid Methyl Ester
Molecular Formula C₄H₇NO C₄H₈O₃ C₅H₁₀O₃
Molecular Weight 85.10 g/mol 104.11 g/mol 118.13 g/mol
Functional Group Nitrile (-CN) Carboxylic acid (-COOH) Ester (-COOCH₃)
Applications Isotopic labeling Pharmaceutical intermediates Solvent, chiral resolution

Key Differences :

  • Acidity : The carboxylic acid derivative (pKa ~2–3) is significantly more acidic than the nitrile or ester.
  • Synthetic Utility : The nitrile is often reduced to amines or hydrolyzed to acids, while the ester is used as a protecting group in organic synthesis.
Stereoisomers: (S)-(-)-2-Methoxypropionic Acid

The (S)-enantiomer of 2-methoxypropionic acid (CAS: 23953-00-6) highlights the role of chirality in bioactivity:

Property This compound (S)-(-)-2-Methoxypropionic Acid
Configuration R-enantiomer S-enantiomer
Applications Chiral building block Enzyme inhibition studies

Key Insight : Enantiomeric purity is crucial in drug design. For example, the (R)-form may exhibit different binding affinities to biological targets compared to the (S)-form.

Structurally Related Nitriles

(R)-(+)-2-Hydroxy-2-phenylpropanenitrile (CAS: 169221-14-1) shares a nitrile group but incorporates a phenyl and hydroxyl group, altering solubility and reactivity:

Property This compound (R)-(+)-2-Hydroxy-2-phenylpropanenitrile
Molecular Formula C₄H₇NO C₉H₉NO
Molecular Weight 85.10 g/mol 147.18 g/mol
Key Features Methoxy group, aliphatic chain Hydroxyl group, aromatic ring

Applications : The phenyl derivative is used in asymmetric catalysis, whereas the methoxy variant is more suited for isotopic labeling.

Biological Activity

(R)-(+)-2-Methoxypropionitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound, with the molecular formula C5H9NO, features a methoxy group attached to a propionitrile backbone. Its structural characteristics contribute to its biological interactions, making it a subject of interest in drug design and development.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710.96 ± 0.33Induction of apoptosis via mitochondrial pathway
A27800.3Activation of caspases and ROS generation
HT-2916.99 ± 0.94Cell cycle arrest at G2 phase

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against normal and cancerous cell lines. Notably, it demonstrates selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
NIH 3T3 (Fibroblasts)>50>5
MCF-710.96 ± 0.33-
A54917.77 ± 4.32-

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with several cellular pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP).
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2 phase, preventing cancer cells from dividing and proliferating.
  • Protein Modulation : The compound alters the expression levels of key proteins involved in apoptosis, including caspases and Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased caspase-3 activity and morphological changes indicative of programmed cell death .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall anticancer efficacy while reducing the required doses of conventional drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(+)-2-Methoxypropionitrile to ensure high enantiomeric purity, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Synthesis Optimization : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries to enhance enantioselectivity. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify optimal conditions .
  • Purity Assessment : Employ chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Cross-validate results with 1^1H NMR using chiral shift reagents (e.g., Eu(hfc)3_3) .
  • Example Table :
MethodCatalystee (%)Yield (%)Reference Protocol
Asymmetric CyanationCinchona Alkaloid9275Adapted from
Chiral Pool Synthesis(R)-Lactic Acid8568

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer :

  • Key Properties : Measure boiling point (bpbp), density (dd), and refractive index (nDn_D) using calibrated instruments. Compare with literature values for analogs (e.g., 3-Methoxypropionitrile: bpbp 164–165°C, dd 0.938 ).
  • Spectroscopic Data : Acquire 13^{13}C NMR (carbonyl and nitrile peaks) and IR (C≡N stretch ~2240 cm1^{-1}). Report uncertainties (e.g., ±0.1°C for bpbp) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity values for this compound across different catalytic systems?

  • Methodological Answer :

  • Contradiction Analysis Framework :

Meta-Analysis : Compile data from peer-reviewed studies, noting variables (catalyst type, solvent, temperature).

Controlled Replication : Reproduce key studies under standardized conditions (e.g., identical solvent purity, catalyst batch).

Statistical Evaluation : Apply ANOVA to assess significance of discrepancies; report pp-values (<0.05) .

  • Case Study : A 2021 study on analogous nitriles found that trace moisture (>50 ppm) reduced ee by 15% in polar solvents. Recommend rigorous drying protocols for replication .

Q. What advanced strategies can mitigate racemization during the purification of this compound?

  • Methodological Answer :

  • Chromatography : Use low-temperature silica gel columns with non-polar solvents (hexane:ethyl acetate) to minimize thermal racemization.
  • Distillation : Short-path distillation under reduced pressure (<1 mmHg) to limit exposure to high temperatures .
  • Stability Testing : Monitor ee over time via accelerated aging studies (40°C, 75% humidity) to identify degradation thresholds .

Data Contradiction & Validation

Q. How should researchers validate conflicting spectral data (e.g., 1^{1}H NMR shifts) for this compound in the literature?

  • Methodological Answer :

  • Reference Standards : Compare with authenticated spectra from repositories (e.g., NIST Chemistry WebBook).
  • Deuterated Solvent Effects : Note solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6) and report solvent used .
  • Collaborative Validation : Share raw data with independent labs for cross-verification, adhering to FAIR data principles .

Experimental Design & Reporting

Q. What are the critical considerations for designing reproducible kinetic studies on this compound’s reactivity?

  • Methodological Answer :

  • Parameter Control : Document reaction vessel geometry, stirring rate, and inert atmosphere (Ar/N2_2) to minimize variability.
  • Kinetic Sampling : Use automated samplers for consistent time intervals. Quench reactions with acidic methanol to halt progress .
  • Data Reporting : Follow significant figure rules (e.g., rate constants to 3 decimal places) and disclose instrument precision .

Ethical & Safety Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Waste Management : Segregate nitrile waste in labeled containers for professional disposal. Avoid aqueous neutralization (risk of HCN release) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(+)-2-Methoxypropionitrile
Reactant of Route 2
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(R)-(+)-2-Methoxypropionitrile

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